Succinimide

Description

Historical Context and Early Research Directions

The preparation of succinimide (B58015) has been documented in chemical literature for many years, with early methods focusing on straightforward synthesis from common starting materials. A well-established method involves the thermal decomposition of ammonium (B1175870) succinate (B1194679). wikipedia.org One of the classic laboratory procedures for synthesizing this compound involves the reaction of succinic acid with aqueous ammonia (B1221849). orgsyn.orgscribd.com In this process, succinic acid is first neutralized with ammonia to form ammonium succinate. scribd.comprepchem.com Subsequent heating of the ammonium succinate leads to dehydration and cyclization, ultimately yielding this compound, which can be purified by distillation and recrystallization from ethanol (B145695). orgsyn.orgscribd.comchemicalbook.com The yields for this type of synthesis are typically high, often in the range of 82-83%. orgsyn.orgchemicalbook.com More recent methods have explored the synthesis of this compound from succinic anhydride (B1165640) and urea (B33335) in water over catalysts like nanoporous nickel, highlighting ongoing research into more efficient and environmentally friendly production routes. researchgate.netnih.gov

This compound as a Heterocyclic Scaffold in Contemporary Chemical Science

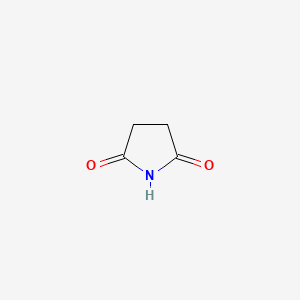

This compound is classified as a dicarboximide and a pyrrolidinone, featuring a five-membered ring containing an amide group. researchgate.netchemicalbook.com This structure, specifically the pyrrolidine-2,5-dione ring, is considered a "privileged scaffold" in modern drug design. researchgate.net The high chemical reactivity of the this compound ring, owing to the presence of both carbonyl groups and the methylene (B1212753) groups, makes it an exceptionally valuable building block in organic synthesis. researchgate.net It serves as a common synthon for creating a variety of this compound derivatives through reactions like nucleophilic additions to its endocyclic double bond. acs.org The versatility of the this compound structure allows for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are crucial in the development of new pharmaceuticals and functional materials. researchgate.netnih.gov

Significance of this compound and its Derivatives Across Scientific Disciplines

The this compound core is integral to numerous compounds with significant applications in diverse scientific fields, including medicine, materials science, and agriculture.

In medicinal chemistry , this compound derivatives are a well-recognized class of heterocyclic compounds with a broad spectrum of therapeutic applications. nih.gov Research has led to the isolation and synthesis of derivatives with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. researchgate.netnih.gov Several this compound-based drugs are used as anticonvulsants to treat seizure disorders, including ethosuximide (B1671622), phensuximide, and methsuximide (B1676420). wikipedia.org The this compound scaffold is also a key component in the development of new anticancer agents, with some derivatives showing cytotoxic properties in leukemia and cervical cancer cells. nih.govbohrium.com Furthermore, these derivatives have been investigated as enzyme inhibitors and for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.govmdpi.com

In the field of polymer and materials science , this compound is utilized in the synthesis of specialty polymers and resins. chemiis.com It can act as a monomer or a crosslinking agent, enhancing the thermal stability and mechanical properties of the resulting polymer products. chemiis.com Derivatives of this compound also function as curing agents for epoxy resins, which are used in durable coatings, adhesives, and electrical components. chemiis.com Research into polythis compound derivatives has shown potential for creating biomimetic, superhydrophilic surfaces with anti-bacterial and anti-reflective properties. chemicalbook.com Additionally, polythis compound and its copolymers are explored as nontoxic, degradable biomedical materials. nih.gov

In agricultural chemistry , this compound derivatives are incorporated into the formulation of certain herbicides and fungicides to enhance their effectiveness in pest control. chemiis.com They are also used in the synthesis of various pesticides, contributing to the stability and efficacy of the final products. chemiis.com The structural versatility of the this compound ring allows for the development of new agrochemicals with targeted activities. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Succinimide and Its Derivatives

Strategies for Core Succinimide (B58015) Ring Formation

The formation of the central this compound ring is achievable through various chemical pathways. Key strategies include the cyclocondensation of dicarboxylic acid precursors with amines, intramolecular cyclizations of engineered substrates, and conjugate addition reactions to unsaturated imide systems.

The reaction between succinic anhydride (B1165640) and primary amines remains a fundamental and widely utilized method for constructing the this compound ring. This approach involves an initial acylation to form an intermediate succinamic acid, which subsequently undergoes cyclodehydration to yield the target imide. mdpi.combeilstein-archives.org Modern iterations of this method focus on improving reaction conditions, particularly through the use of aqueous media and solvent-free protocols.

The use of water as a solvent aligns with the principles of green chemistry, offering an inexpensive, non-flammable, and environmentally benign reaction medium. researchgate.net Research has demonstrated that an unsupported nanoporous nickel (NiNPore) material can effectively catalyze the synthesis of this compound from succinic anhydride and amines in water, providing good yields and allowing for catalyst recycling. researchgate.net This catalytic system represents a significant advancement by facilitating the reaction in an eco-friendly solvent.

Eliminating organic solvents entirely is another key objective in green synthesis. A Lewis acid-catalyzed, solvent-free procedure has been developed for preparing imides from their corresponding anhydrides. organic-chemistry.org This method employs a tantalum pentachloride-silica gel (TaCl₅-silica gel) catalyst and utilizes microwave irradiation to drive the reaction, offering a rapid and efficient alternative to traditional heating in solvents. organic-chemistry.org

An exceptionally simple and environmentally friendly method involves the direct reaction of succinic acid with primary amines in hot water, completely avoiding the need for catalysts or organic solvents. researchgate.net The reaction proceeds by stirring the components at 100 °C. researchgate.netresearchgate.net While the reaction is successful with both aliphatic and aromatic amines, it has been noted that aromatic amines tend to react more slowly than their aliphatic counterparts. researchgate.net Studies have confirmed that under these conditions, the this compound is formed directly from succinic acid and the amine, without the intermediate formation of succinic anhydride. researchgate.net

Table 1: Synthesis of N-Arylsuccinimides from Succinic Acid and Aromatic Amines in Hot Water This table presents the reaction outcomes for the synthesis of various N-arylsuccinimides, highlighting the yields achieved using a catalyst-free method in water.

A novel and powerful strategy for creating functionalized this compound derivatives involves the intramolecular Alder-Ene (IMAE) reaction of 1,6-enynes. bohrium.comacs.org This method is distinguished by its mild, metal-free, and additive-free reaction conditions, making it an efficient and green route to complex this compound structures. researchgate.netresearchgate.net The transformation proceeds with high atom economy and operational simplicity, tolerating a variety of functional groups. researchgate.net Mechanistic studies suggest the involvement of a diradical intermediate in this process. bohrium.com Optimization studies have identified solvents like THF and 1,4-dioxane (B91453) as effective media for this cyclization. researchgate.net

Table 2: Optimization of Intramolecular Alder-Ene Reaction for this compound Synthesis This table details the optimization of reaction conditions for the synthesis of a model this compound derivative (2ad) via an IMAE reaction, showing the impact of solvent, temperature, and time on product yield.

The conjugate addition of nucleophiles to the carbon-carbon double bond of maleimides, known as the Michael addition, is a cornerstone for the synthesis of substituted succinimides. rsc.org This approach is particularly valuable for preparing chiral succinimides, which are important structural motifs in natural products and drug candidates. Asymmetric organocatalytic Michael additions of aldehydes to N-substituted maleimides have been extensively investigated. Chiral primary amine catalysts, often derived from natural amino acids or diamines, can facilitate this reaction, leading to the formation of enantioenriched this compound products with high yields.

Table 3: Enantioselective Michael Addition of Isobutyraldehyde to N-Aryl Maleimides This table summarizes the results of an organocatalyzed Michael addition, showing the yields and enantiomeric excess (ee) for the synthesis of various chiral this compound adducts.

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reactions of Aromatic Aldehydes with N-Substituted Itaconimides

A notable advancement in the synthesis of this compound derivatives is the application of N-Heterocyclic Carbene (NHC)-catalyzed Stetter reactions. nih.govacs.org This method involves the conjugate addition of an acyl anion equivalent, generated from an aromatic aldehyde via umpolung chemistry, to an N-substituted itaconimide. nih.govacs.orgirapa.org The reaction successfully provides access to valuable this compound derivatives that feature both 1,4- and 1,5-dicarbonyl functionalities. nih.govfigshare.com

Researchers have demonstrated that this transformation tolerates a wide range of substituents on both the aromatic aldehyde and the nitrogen of the itaconimide. nih.govacs.org A key challenge in this reaction is managing the competition between the desired Stetter reaction and the isomerization of the itaconimide's double bond. nih.gov However, by carefully balancing the reaction conditions, this hurdle has been overcome, leading to good to excellent yields of the target this compound products. nih.govacs.org This method represents an important expansion of the Stetter reaction's scope and provides a novel route to complex succinimides from readily available starting materials. acs.org

Table 1: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides

| Aldehyde | N-Substituent of Itaconimide | Product Yield (%) |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 83 |

| 4-Nitrobenzaldehyde | 4-Chlorophenyl | 38 |

| Benzaldehyde | Phenyl | 72 |

| 4-Methylbenzaldehyde | Phenyl | 78 |

| 4-Methoxybenzaldehyde | Phenyl | 75 |

| 2-Naphthaldehyde | Phenyl | 69 |

| Benzaldehyde | Benzyl | 81 |

| 4-Chlorobenzaldehyde | Benzyl | 85 |

| 4-Methylbenzaldehyde | Benzyl | 83 |

| Data sourced from Manna, S.; Mhaske, S. B. ACS Omega 2017, 2 (10), 6598–6604. nih.govacs.org |

Stereoselective Synthesis of Chiral Succinimides

The synthesis of chiral succinimides is of paramount importance due to their prevalence in biologically active molecules. A variety of stereoselective methods have been developed to control the formation of stereocenters within the this compound ring.

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions represent a powerful strategy for the construction of chiral cyclic systems. In the context of this compound synthesis, (3+2) and (4+2) cycloadditions have been employed to create the five-membered ring with high stereocontrol. For instance, the dearomative (3+2) cycloaddition of isoquinolinium ylides with α,β-enamides, catalyzed by a chiral π-Cu(II) complex, can produce highly functionalized pyrroloisoquinoline structures which contain a this compound-like core. organic-chemistry.org These reactions can proceed with high exo-selectivity and enantioselectivity, providing access to complex chiral scaffolds. organic-chemistry.org Similarly, enantioselective (4+2) cycloadditions using chiral auxiliaries or catalysts can be used to set the stereochemistry of precursors that are then converted to chiral succinimides. rsc.org

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation of maleimides and their derivatives is one of the most direct and efficient methods for producing chiral 3-substituted succinimides. This approach has been successfully realized using rhodium catalysts paired with chiral bisphosphine-thiourea ligands (ZhaoPhos). acs.orgresearchgate.net This catalytic system has demonstrated high efficacy for the hydrogenation of various 3-aryl and 3-methyl maleimides, affording the desired this compound products in high yields and with excellent enantioselectivities, often exceeding 99% ee for 3-aryl substituted products. acs.orgresearchgate.net The reaction shows broad substrate tolerance, including for maleimides with or without an N-protecting group. acs.org

Asymmetric Catalytic Addition of Nucleophilic Reagents to Maleimides

The conjugate addition of nucleophiles to the electron-deficient double bond of maleimides is a fundamental approach for the synthesis of substituted succinimides. When this reaction is performed with a chiral catalyst, it allows for the enantioselective installation of a substituent at the 3-position of the this compound ring. Organocatalysis has been particularly successful in this area. For example, chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamine can catalyze the addition of ketones to maleimides, yielding the corresponding succinimides in good to excellent yields and with high enantioselectivities (up to 99% ee). nih.gov Similarly, the addition of aldehydes to maleimides can be catalyzed by surface-adsorbed natural amino acids, offering an environmentally friendly and sustainable route to optically pure succinimides.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for 3,4-Disubstituted Succinimides

A highly effective method for accessing chiral 3,4-disubstituted succinimides is through the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide (B117702) derivatives. nih.govirapa.org This strategy has proven to be general and efficient, exhibiting high levels of activity, enantioselectivity, and diastereoselectivity. nih.govirapa.org Turnover numbers (TON) of up to 2000, enantiomeric excesses (ee) greater than 99%, and diastereomeric ratios (dr) up to >99:1 have been reported. nih.govirapa.org A significant advantage of this method is the ability to selectively obtain either the syn- or anti-configured products by carefully controlling the reaction conditions. nih.govirapa.org

The power of rhodium-catalyzed asymmetric transfer hydrogenation is further enhanced when coupled with a dynamic kinetic resolution (DKR) strategy. nih.govirapa.org DKR allows for the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer in a theoretical yield of 100%. In the context of 3,4-disubstituted this compound synthesis, a DKR-ATH process enables the transformation of racemic starting materials into all four possible stereoisomers of the product in a stereodivergent manner. nih.govirapa.org This is achieved by adjusting the reaction conditions to favor the formation of either the syn or anti diastereomer, with the chiral catalyst ensuring high enantioselectivity for each. nih.govirapa.org This approach represents a straightforward and highly efficient pathway to valuable enantioenriched succinimides from simple chemical feedstocks in a single reaction step. nih.govirapa.org

Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for 3,4-Disubstituted Succinimides

| Substrate | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| N-phenyl-3-methyl-4-phenylmaleimide | anti | >99:1 | >99 |

| N-phenyl-3-methyl-4-phenylmaleimide | syn | 98:2 | >99 |

| N-phenyl-3-methyl-4-(4-chlorophenyl)maleimide | anti | >99:1 | >99 |

| N-phenyl-3-methyl-4-(4-chlorophenyl)maleimide | syn | 98:2 | >99 |

| N-phenyl-3-methyl-4-(2-thienyl)maleimide | anti | >99:1 | >99 |

| N-phenyl-3-methyl-4-(2-thienyl)maleimide | syn | 95:5 | >99 |

| Data adapted from Wang, F. et al. Nat. Commun. 2022, 13, 7794. nih.govirapa.org |

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile building block in synthetic chemistry, lending itself to a variety of functionalization and derivatization strategies. These methodologies allow for the introduction of diverse chemical functionalities, enabling the creation of complex molecules with tailored properties. Advanced synthetic techniques focus on targeted modifications at the nitrogen and carbon atoms of the pyrrolidine-2,5-dione ring.

Nucleophilic Substitutions at Nitrogen and Carbon Positions

While acid halides and anhydrides are highly reactive, the resonance stabilization provided by the nitrogen atom in the this compound ring makes it less electrophilic and more stable, similar to esters and amides. libretexts.org This inherent stability allows for more controlled substitution reactions. Succinimides can undergo hydrolysis under basic conditions, which leads to ring-opening and the formation of succinamates. acs.org

Substitution at the nitrogen position is a common strategy for introducing molecular diversity. A straightforward and environmentally friendly method involves the reaction of succinic acid with primary amines in hot water (100 °C) without the need for a catalyst or organic solvent. tandfonline.com This green chemistry approach has been shown to produce a wide range of N-alkyl and N-aryl succinimides in high yields. tandfonline.com Generally, the yields for N-alkyl substituted succinimides are higher than for their N-aryl counterparts under these conditions. tandfonline.com

The carbon atoms at the 3- and 4-positions of the this compound ring can also be sites for nucleophilic attack, particularly in derivatives like maleimides, which contain a carbon-carbon double bond. Maleimides readily undergo hetero-Michael additions with nucleophiles such as thiols, alcohols, and amines. acs.org For instance, the oxa-Michael reaction of N-substituted maleimides with alcohols under basic conditions can yield 3-alkoxythis compound derivatives. acs.org

Acylation Reactions for Diverse Functional Group Introduction

Acylation reactions are a fundamental tool for introducing a wide array of functional groups onto the this compound framework. These reactions typically involve the nucleophilic acyl substitution mechanism, where an acyl group is transferred to a nucleophile. masterorganicchemistry.com In the context of this compound chemistry, acylation can occur at the nitrogen atom or at the carbon backbone, leading to structurally diverse products.

A notable example of functional group introduction via an acylation-type process is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. acs.orgacs.org This reaction facilitates the conjugate addition of acyl anions, generated from aromatic aldehydes, to N-substituted itaconimides (methylene-succinimides). acs.orgacs.org The process results in the formation of valuable this compound derivatives that incorporate 1,4-dicarbonyl scaffolds. acs.org The reaction demonstrates good tolerance for a variety of substituents on both the aldehyde and the N-substituted itaconimide. acs.orgacs.org

Acylation is also a relevant process in the context of peptide chemistry, where the aspartyl residues in a peptide chain can sometimes undergo an intramolecular side reaction to form a this compound derivative. acs.orgnih.gov This transformation involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl carbon of the aspartic acid, followed by the elimination of water, which is a form of intramolecular acylation. acs.orgnih.gov

The versatility of acylation reactions allows for the synthesis of complex molecules. For example, the products of the Stetter reaction can be further modified, showcasing the utility of acylation in building molecular complexity from the this compound core.

Synthesis of 3-Alkyl and 3-Aryl Derivatives

The introduction of alkyl and aryl groups at the 3-position of the this compound ring is a key strategy for creating derivatives with specific steric and electronic properties. An advanced method for achieving this is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. acs.orgacs.org This protocol uses N-substituted itaconimides as the this compound precursor and reacts them with various aldehydes. acs.orgacs.org

In this reaction, both electron-donating and electron-withdrawing groups on the aromatic ring of N-aryl itaconimides are well-tolerated, furnishing the 3-substituted Stetter products in yields ranging from 38% to 95%. acs.orgacs.org The reaction works for both N-aryl and N-alkyl substituted itaconimides. acs.org For instance, the reaction of N-phenyl itaconimide with p-chlorobenzaldehyde yields the corresponding 3-substituted this compound in 80% yield. acs.org The scope of the reaction can be extended to various substituted aldehydes, which also provide the desired products in moderate to good yields. acs.org

Below is a table summarizing the synthesis of various 3-aroylmethyl this compound derivatives using the NHC-catalyzed Stetter reaction between p-chlorobenzaldehyde and different N-substituted itaconimides. acs.org

| N-Substituent on Itaconimide | Product | Yield (%) |

| Phenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione | 80 |

| 4-Methoxyphenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 53 |

| 4-Methylphenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(p-tolyl)pyrrolidine-2,5-dione | 64 |

| 3-Fluorophenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione | 95 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione | 81 |

| 3-Nitrophenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | 38 |

| Data sourced from ACS Omega, 2017, 2, 6598-6604. acs.orgacs.org |

Furthermore, strategies for the synthesis of 3-alkenyl and 3-arylated succinimides have been developed via Michael addition and oxidative cross-coupling reactions, demonstrating the broad utility of the this compound core as a synthetic platform. researchgate.net

Di-iodinated this compound Derivatives via Iodine Radical-Initiated Cascade Cyclization

A highly efficient and green synthetic methodology has been developed for producing valuable di-iodinated this compound derivatives. rsc.org This method utilizes an iodine radical-initiated cascade cyclization of 1,6-enynes. rsc.orgnih.gov The reaction proceeds without any additives, in methyl cyanide (MeCN) as a solvent, and is open to the air at room temperature. rsc.org This process is noted for being atom-economical, time-efficient, and safe to operate, with demonstrated scalability and excellent functional group compatibility. rsc.org It represents the first example of a di-iodinolysis cyclization that proceeds through an iodine radical cascade reaction. rsc.org

The proposed mechanism begins with the generation of a radical intermediate from the reaction of the 1,6-enyne with molecular iodine (I₂). nih.gov This radical undergoes a 5-exo-dig intramolecular cyclization, which is then followed by trapping with another iodine atom to yield the di-iodinated this compound product. nih.gov

The reaction has been shown to be effective for a range of substrates, providing good to excellent yields. A summary of representative results is presented in the table below.

| Substrate (1,6-enyne) | Reaction Time | Yield (%) |

| N-benzyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 95 |

| N-(4-methoxybenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 96 |

| N-(4-methylbenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 94 |

| N-(4-fluorobenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 15 min | 91 |

| N-(pent-4-en-1-yl)-N-(thiophen-2-ylmethyl)prop-2-yn-1-amine | 15 min | 89 |

| N-(but-3-en-1-yl)-N-(4-methoxybenzyl)but-2-yn-1-amine | 20 min | 86 |

| Data sourced from Green Chemistry, 2024, DOI: 10.1039/d3gc04918c. rsc.org |

This methodology highlights the power of radical cascade reactions in rapidly constructing complex, functionalized heterocyclic systems from simple acyclic precursors. rsc.orgnih.gov

Synthesis of Schiff Bases Linked to Succinimides

The synthesis of hybrid molecules incorporating both a this compound ring and a Schiff base (or imine) moiety has been explored to create compounds with potential biological activity. journalijdr.com The general synthetic strategy is a multi-step process that first constructs a functionalized this compound which is then linked to an amine via a condensation reaction. journalijdr.com

A common route involves the initial reaction of succinic anhydride with an amino-substituted aromatic ketone, such as p-amino acetophenone (B1666503). journalijdr.com This forms an N-substituted succinamic acid, which is subsequently dehydrated using acetic anhydride and anhydrous sodium acetate (B1210297) to yield the corresponding N-substituted this compound (e.g., N-(4-acetophenyl)this compound). journalijdr.com

In the final step, this this compound intermediate, which now contains a ketone group, undergoes a condensation reaction with various primary aromatic amines. journalijdr.com This reaction, typically refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid, forms the target Schiff base (C=N) linkage. journalijdr.com The structures of these novel compounds are typically confirmed using spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. journalijdr.com

A similar multi-step approach has been used to synthesize new bis-Schiff bases linked to various imide cycles, including this compound. bohrium.com This involves preparing a diamine, reacting it with an amino acetophenone to form a bis-Schiff base precursor, which is then reacted with cyclic anhydrides like succinic anhydride. bohrium.com

Below is a table showing examples of synthesized Schiff bases derived from N-(4-acetophenyl)this compound and various aromatic amines.

| Aromatic Amine | Resulting Schiff Base Product | Physical State | Yield (%) |

| Aniline | N-(4-((E)-(phenylimino)ethyl)phenyl)this compound | Yellow Powder | 78 |

| 4-Nitroaniline | N-(4-((E)-((4-nitrophenyl)imino)ethyl)phenyl)this compound | Orange Powder | 81 |

| 4-Bromoaniline | N-(4-((E)-((4-bromophenyl)imino)ethyl)phenyl)this compound | Pale Yellow Powder | 83 |

| 4-Chloroaniline | N-(4-((E)-((4-chlorophenyl)imino)ethyl)phenyl)this compound | Yellow Powder | 79 |

| 4-Methylaniline | N-(4-((E)-(p-tolylimino)ethyl)phenyl)this compound | Pale Yellow Powder | 77 |

| Data sourced from International Journal of Development Research, 2017, 7, (07), 14095-14101. journalijdr.com |

These synthetic strategies successfully combine two biologically relevant pharmacophores—the this compound ring and the azomethine group—into a single molecular entity. journalijdr.combohrium.com

Mechanistic Investigations of Succinimide Reactions and Transformations

Reaction Mechanisms in Organic Synthesis

Succinimide (B58015) and its derivatives, particularly N-halosuccinimides, are versatile reagents in synthetic organic chemistry. Their reactivity is harnessed to achieve specific chemical transformations, from radical generation to the formation of complex cyclic structures.

N-halosuccinimides, most notably N-Bromothis compound (NBS), serve as key reagents in radical substitution reactions. Under photoreaction conditions or in the presence of a radical initiator, NBS facilitates the bromination of allylic and benzylic positions through a free-radical chain mechanism known as the Wohl-Ziegler reaction. masterorganicchemistry.commissouri.edu

The process is initiated by the homolytic cleavage of the nitrogen-bromine (N-Br) bond in NBS. This light-induced cleavage generates a bromine radical and a succinimidyl radical. masterorganicchemistry.com The reaction then propagates as the bromine radical abstracts a hydrogen atom from an allylic or benzylic position on a substrate, creating a resonance-stabilized allylic or benzylic radical. This organic radical subsequently reacts with a molecule of Br₂, which is present in low concentration, to form the brominated product and a new bromine radical, continuing the chain. masterorganicchemistry.com The role of NBS is to provide a constant, low-level concentration of elemental bromine (Br₂), which is generated when the succinimidyl radical reacts with HBr formed as a byproduct. This controlled concentration of Br₂ is crucial as it minimizes competitive electrophilic addition of bromine to double bonds. nih.gov

Derivatives of this compound are effective reagents for the selective cleavage of specific chemical bonds. N-halosuccinimides like N-chlorothis compound (NCS) and N-bromothis compound (NBS) can mediate the cleavage of robust bonds under specific conditions.

For instance, NCS has been utilized for the selective chemical cleavage of tryptophanyl peptide bonds in proteins and peptides. This oxidative chlorination reaction targets the indole (B1671886) side chain of tryptophan residues, leading to bond scission. Similarly, NBS has been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. researchgate.net Mechanistic studies suggest that NBS activates the sulfur atom, forming a bromosulfonium intermediate which then facilitates the bond cleavage. researchgate.net This method is notable for being metal-free and proceeding under relatively mild conditions. researchgate.net In another application, electrochemical methods can be used for the selective cleavage of sulfonimides, which can be useful in deprotection strategies in complex molecule synthesis. nih.gov

In a biological context, the formation of a this compound intermediate is a key step in the non-enzymatic peptide bond cleavage that can occur in aging proteins, such as in α-crystallin at asparagine-101. organic-chemistry.org This process demonstrates that imide formation can lead to the scission of the polypeptide backbone. organic-chemistry.org

The this compound framework is a fundamental building block in the synthesis of a wide array of organic molecules, including amides, and more complex cyclic and heterocyclic structures.

Amide Formation: While direct acylation with this compound is not common, its derivatives are central to modern amide synthesis. N-hydroxythis compound (NHS) is used to create activated esters (NHS-esters) from carboxylic acids. These esters are highly reactive towards nucleophilic attack by amines, forming amide bonds under mild conditions with the release of NHS as a stable leaving group. This method is widely employed in peptide synthesis and bioconjugation chemistry. Furthermore, N-substituted succinimides can react with hydroxylamine (B1172632) via imide ring-opening to produce hydroxamic acids, a specific class of amides. nih.gov

Cyclic and Heterocyclic Compound Formation: this compound and its parent compound, succinic anhydride (B1165640), are common starting materials for building more elaborate cyclic structures. For example, N-substituted succinimides can be synthesized by the reaction of succinic anhydride with primary amines, followed by a cyclodehydration step. masterorganicchemistry.com The this compound ring itself can be part of larger heterocyclic systems with diverse biological activities. researchgate.net Advanced synthetic methods, such as the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides, provide access to valuable this compound derivatives containing 1,4-dicarbonyl scaffolds. researchgate.net

The formation of the this compound ring is itself a result of a dehydration reaction. The synthesis of N-substituted succinimides typically proceeds via the acylation of an amine with succinic anhydride, which forms an intermediate succinamic acid. masterorganicchemistry.com This intermediate is then cyclized to the target imide through a dehydration step. masterorganicchemistry.com This intramolecular condensation can be achieved by heating or by using a chemical dehydrating agent. masterorganicchemistry.com

Computational studies on the formation of this compound from aspartic acid residues show a two-step cyclization-dehydration mechanism. First, an intramolecular nucleophilic attack by the backbone amide nitrogen forms a tetrahedral gem-diol intermediate. In the second step, a water molecule is eliminated from this intermediate to yield the five-membered this compound ring. Reagents such as polyphosphate ester (PPE) have been reported as effective mild additives for promoting this cyclodehydration reaction during the synthesis of N-substituted succinimides. masterorganicchemistry.com

This compound derivatives, specifically N-Bromothis compound (NBS), play a crucial role in a common two-step strategy for the synthesis of α,β-unsaturated carbonyl compounds (enones). The method involves the α-bromination of a saturated ketone followed by dehydrobromination.

The first step is the reaction of a ketone with NBS, often under acid-catalyzed conditions, to introduce a bromine atom at the α-position to the carbonyl group. missouri.edu The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic bromine of NBS. missouri.edu In the second step, the resulting α-bromo ketone is treated with a base. The base facilitates an elimination reaction (E2 mechanism), removing a proton from the β-position and the bromide from the α-position to generate the carbon-carbon double bond in conjugation with the carbonyl group, thus forming the enone. This sequence is a reliable and widely used method for introducing α,β-unsaturation into carbonyl systems.

This compound Formation in Biological Systems: Deamidation and Isomerization Pathways

In biological systems, this compound formation is a significant non-enzymatic post-translational modification that affects the structure and function of proteins. This process occurs spontaneously in peptides and proteins, primarily involving asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.

The reaction proceeds via an intramolecular nucleophilic attack by the backbone nitrogen atom of the adjacent residue (at position n+1) on the side-chain carbonyl carbon of an Asn or Asp residue. researchgate.net This attack leads to the formation of a five-membered this compound ring intermediate. In the case of asparagine, this cyclization is accompanied by the release of ammonia (B1221849), an irreversible process known as deamidation. For aspartic acid, the cyclization involves the elimination of a water molecule and is reversible.

The rate of this compound formation is highly dependent on the local protein sequence and conformation. researchgate.net The identity of the amino acid at the n+1 position is particularly critical. Sequences with a small, flexible residue like glycine (B1666218) (Gly) following the Asn residue show the fastest rates of deamidation, whereas bulky residues like isoleucine (Ile) result in very slow rates. Certain residues, such as histidine (His), can intramolecularly catalyze the reaction.

Once formed, the this compound intermediate is susceptible to hydrolysis, which can occur at either of its two carbonyl carbons. Attack at the original carbonyl carbon regenerates the initial amino acid (Asp), while attack at the other carbonyl carbon results in the formation of a structural isomer, isoaspartic acid (isoAsp), where the peptide backbone is extended by a methylene (B1212753) group. Typically, hydrolysis yields a mixture of Asp and isoAsp, often in a ratio of approximately 1:3. researchgate.net The this compound intermediate is also prone to racemization at its α-carbon, which can lead to the formation of D-Asp and D-isoAsp isomers in addition to the common L-isomers.

This spontaneous degradation pathway can alter a protein's structure, charge, and function, and has been implicated as a molecular clock that regulates protein turnover and contributes to aging and age-related diseases.

Asparagine Deamidation via this compound Intermediate

The non-enzymatic deamidation of asparagine (Asn) residues is a common post-translational modification in proteins that proceeds through a this compound intermediate. acs.orgresearchgate.net This reaction involves a nucleophilic attack by the backbone amide nitrogen of the adjacent amino acid residue (n+1) on the side-chain carbonyl carbon of asparagine. researchgate.netnih.govresearchgate.net This intramolecular cyclization results in the formation of a five-membered ring, the this compound (also referred to as aminosuccinyl or Asu) intermediate, and the release of an ammonia molecule, making the initial formation from asparagine irreversible. mdpi.commdpi.combahargroup.org

The rate of this compound formation is highly dependent on the local peptide sequence and the protein's higher-order structure. nih.govresearchgate.nettandfonline.com The nature of the C-terminal adjacent residue (the n+1 residue) is particularly influential. nih.govmdpi.com For instance, sequences with glycine (Gly) at the n+1 position deamidate rapidly due to glycine's small side chain, which minimizes steric hindrance for the required conformational changes. mdpi.combahargroup.org Conversely, bulky residues like isoleucine (Ile) and valine (Val) significantly slow down the reaction. mdpi.com The this compound intermediate is itself unstable and can be hydrolyzed to form either an aspartic acid (Asp) residue or, more commonly, an isoaspartic acid (isoAsp) residue, where the peptide backbone is rerouted through the side chain carboxyl group. nih.govfrontiersin.org The hydrolysis of the this compound intermediate typically yields a mixture of aspartate and isoaspartate, often in a ratio of approximately 1:3. nih.govfrontiersin.org

Deamidation is recognized as a form of protein degradation that can compromise protein stability. frontiersin.orgnih.gov For example, the deamidation of specific asparagine residues in γS-crystallin is associated with protein denaturation and aggregation, which are linked to the development of age-related cataracts. nih.gov Because the rates of deamidation vary widely depending on the protein's structure and sequence, this process has been proposed to function as a "molecular clock" that regulates the timing of biological events, such as protein turnover and development. nih.govacs.org

In the field of biopharmaceuticals, asparagine deamidation is a critical quality attribute that is closely monitored, as it can compromise the efficacy, potency, and safety of therapeutic monoclonal antibodies (mAbs). tandfonline.comnih.govnih.gov Deamidation can occur during manufacturing, processing, and storage, leading to product heterogeneity. nih.govnih.gov If the modification occurs within the complementarity-determining regions (CDRs) of an antibody, it can directly impact its antigen-binding affinity and, consequently, its biological activity. researchgate.netnih.govnih.gov

For instance, the deamidation of an asparagine residue (N102) in the heavy chain of an antibody-drug conjugate (ADC) was found to convert the residue almost entirely to isoaspartate, which significantly weakened its binding affinity to the target antigen. nih.gov This reduction in binding impaired the ADC's ability to be internalized by tumor cells and to induce a cytotoxic effect. nih.gov However, the impact of deamidation is highly site-specific. A study on the therapeutic antibody golimumab found that a this compound modification at Asn 43, located in the framework region (FR) rather than the CDR, had no discernible effect on the antibody's efficacy or stability. frontiersin.orgnih.gov These findings underscore that the location of the asparagine residue is a key determinant of the functional consequences of its deamidation. researchgate.net

Table 1: Impact of Asparagine Deamidation Site on Antibody Activity

| Antibody/Protein | Deamidation Site | Location | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Antibody-Drug Conjugate (ADC-A) | Asn102 | Heavy Chain | Significantly attenuated binding affinity and cytotoxic effect | nih.gov |

| Golimumab | Asn43 | Framework Region (FR) | No significant effect on efficacy or stability | frontiersin.orgnih.gov |

Aspartic Acid Isomerization via this compound Intermediate

Aspartic acid (Asp) residues in proteins can undergo a similar non-enzymatic transformation to asparagine, leading to isomerization. nih.govresearchgate.net This process also proceeds through the formation of a five-membered this compound ring intermediate. nih.govnih.govnih.gov The reaction is initiated by a nucleophilic attack from the backbone nitrogen of the C-terminal neighboring residue on the side-chain carboxyl carbon of the aspartic acid. nih.govnih.gov Unlike asparagine deamidation, this cyclization involves the removal of a water molecule (dehydration) and is reversible. nih.govrsc.org

Once formed, the this compound intermediate is prone to hydrolysis, which can occur at either of its two carbonyl carbons. mdpi.com Attack at the α-carbonyl carbon regenerates the original L-aspartic acid residue, while attack at the β-carbonyl carbon results in the formation of an L-isoaspartic acid (L-isoAsp) residue, which alters the path of the polypeptide backbone. nih.govresearchgate.net Furthermore, the this compound intermediate itself is susceptible to racemization at the α-carbon, leading to the formation of D-succinimide. mdpi.comacs.org Subsequent hydrolysis of the D-succinimide intermediate can then produce D-aspartic acid and D-isoaspartic acid. mdpi.comresearchgate.net The accumulation of these isomerized and racemized forms is linked to protein aging and age-related diseases like Alzheimer's. nih.govresearchgate.net

Table 2: Calculated Activation Energies for Asp Isomerization Steps

| Reaction Step | Catalyst | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Iminolization | Two Water Molecules | 51.4 | mdpi.com |

| Cyclization | Two Water Molecules | 105 | mdpi.com |

| Dehydration | Two Water Molecules | 109 | mdpi.com |

The rate of this compound formation is significantly influenced by the identity of the adjacent amino acid. While bulky residues generally hinder the reaction, histidine (His) at the n+1 position is a notable exception, as it can accelerate this compound formation despite its large size. mdpi.com Computational studies have revealed that the imidazole (B134444) side chain of histidine can act as an intramolecular catalyst. mdpi.com

In an Asn-His sequence, the neutral, Nε-protonated form of the histidine imidazole ring can facilitate the initial cyclization step. mdpi.com It acts as a proton-transfer mediator: the His Nδ atom abstracts a proton from its own main-chain nitrogen, which enhances the nucleophilicity of that nitrogen. mdpi.com This activated nitrogen then attacks the side-chain amide carbon of the asparagine, promoting the formation of the tetrahedral intermediate. mdpi.com A similar catalytic role is observed in Asp-His sequences, where the proximity of the His side chain facilitates the nucleophilic attack required for this compound formation, as seen in the unexpectedly high isomerization rate of an Asp-His-Lys (DHK) motif in an antibody's CDR. nih.gov In this case, the lysine (B10760008) residue helps to stabilize a conformation that brings the Asp side chain and the His backbone amide into close contact, promoting the reaction. nih.gov

The formation of the this compound intermediate from aspartic acid and its subsequent hydrolysis are governed by specific thermodynamic and kinetic parameters. The cyclization of an aspartic acid residue to a this compound is an endothermic process. rsc.org For a model dipeptide unit, the enthalpy (ΔH°) and entropy (ΔS°) of activation for the cyclization reaction were determined to be 29.2 kJ/mol and 133.5 J/(mol·K), respectively. rsc.org

Thio-Succinimide Isomerization in Antibody-Drug Conjugates (ADCs)

The conjugation of cytotoxic drugs to monoclonal antibodies via thiol-maleimide chemistry is a prevalent strategy in the development of antibody-drug conjugates (ADCs). This method results in the formation of a thio-succinimide linkage, connecting the drug-linker to cysteine residues on the antibody. However, this linkage is known to be unstable under physiological conditions, which can compromise the efficacy and safety of the ADC. The instability is primarily due to two competing biotransformation pathways: a retro-Michael reaction that leads to premature deconjugation of the payload and hydrolysis of the this compound ring, which results in a more stable, ring-opened structure. chemrxiv.orgnih.govsci-hub.senih.govrsc.org

Detailed Research Findings

Investigations into the thio-succinimide linkage have revealed that its stability and the rate of ring-opening are highly dependent on the local chemical environment. Factors such as pH, temperature, and the specific site of conjugation on the antibody influence the rate of hydrolysis. nih.govresearchgate.netcreative-biolabs.com For instance, the this compound ring is more susceptible to hydrolysis at higher pH and elevated temperatures. nih.govresearchgate.net

Research has confirmed that the rates of this compound ring-opening are dependent on the conjugation site. nih.govresearchgate.net The solvent exposure of the cysteine residue and the proximity of other amino acid residues can significantly impact stability. nih.govacs.org For example, a lysine residue near the conjugation site can act as an acid catalyst, promoting the hydrolysis of the this compound ring and thereby stabilizing the conjugate. acs.org Conversely, the design of the linker itself can influence the rate and equilibrium of the hydrolysis reaction. rsc.orgnih.gov Studies have shown that a shorter carbon spacer between the this compound and other components of the linker can lead to a faster rate of hydrolysis. nih.gov

The characterization of the resulting isomers is a significant analytical challenge. Advanced mass spectrometry techniques, such as those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) and employing orthogonal fragmentation methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD), have been instrumental. chemrxiv.orgnih.govchemrxiv.org These methods allow for the differentiation and quantification of the thio-aspartyl and thio-isoaspartyl isomers by identifying unique fragment ions for each. chemrxiv.orgnih.govchemrxiv.org Imaged capillary isoelectric focusing (iCIEF) has also been developed as a methodology to monitor the formation of the ring-opened products, which cause a shift in the charge of the ADC. nih.govcreative-biolabs.com

While complete hydrolysis of the this compound ring is generally considered a strategy to overcome the instability of the initial conjugate, research has shown that the ring-opened form can, under certain storage and stress conditions, revert to the closed this compound conformation. rsc.orgnih.gov This equilibrium underscores the complexity of ADC stability and the importance of linker design in maintaining the desired open, stable form. rsc.orgnih.gov

Data on Thio-Succinimide Isomerization

The rate of this compound ring hydrolysis can be influenced by various factors. The following tables present synthesized data from research findings on how pH and linker structure affect the isomerization process.

Table 1: Effect of pH on this compound Ring Hydrolysis

This table illustrates the percentage of this compound ring hydrolysis over time at different pH values, based on findings that show increased hydrolysis at higher pH. sci-hub.se

| Time (hours) | pH 7.4 | pH 8.5 | pH 9.2 |

| 14 | <5% | 29% | 54% |

| 24 | ~10% | 45% | 70% |

| 48 | ~20% | 65% | >90% |

Table 2: Influence of Linker Carbon Chain Length on Hydrolysis

This table demonstrates how the length of the carbon spacer in the linker affects the extent of this compound hydrolysis after 24 hours at an elevated pH, consistent with observations that shorter spacers increase the reaction rate. nih.gov

| Linker Feature | Carbon Atoms in Spacer | % Hydrolysis after 24h (pH 8.0) |

| ADC35 | 1 | 100% |

| ADC38 | 2 | 48% |

| ADC40 | 5 | ~10% |

Advanced Spectroscopic Characterization and Analytical Methodologies for Succinimide

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods provides a comprehensive characterization of the succinimide (B58015) molecule. These techniques probe the electronic transitions, vibrational modes, and nuclear spin environments within the molecule, collectively offering a detailed structural portrait.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The light-absorbing groups in a molecule are known as chromophores. libretexts.org For this compound, the carbonyl groups (C=O) act as the primary chromophores. Simple, non-conjugated carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 280-300 nm) and a strong π→π* transition at shorter wavelengths (around 180-190 nm). libretexts.org The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent and molecular structure. rsc.orgmsu.edu While detailed spectra for pure this compound require specific experimental conditions for acquisition, its derivatives show characteristic absorptions in the UV range. For instance, the presence of conjugated systems, as seen in various this compound derivatives, shifts the absorption maxima to longer wavelengths. libretexts.org

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is distinguished by characteristic peaks corresponding to its imide functional group. nih.gov

The most prominent features in the this compound spectrum are the carbonyl (C=O) stretching vibrations. Due to the coupling between the two carbonyl groups, symmetric and anti-symmetric stretching modes are observed. nih.gov In the solid state, the anti-symmetric C=O stretching vibration appears as a doublet centered around 1715 cm⁻¹, while the symmetric stretching mode is found at a higher frequency, near 1793 cm⁻¹. nih.gov The N-H stretching vibration of the imide group typically appears as a broad band in the region of 3200-3300 cm⁻¹. Other significant absorptions include CH₂ stretching and bending modes. jocpr.comresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3200-3300 | nih.govjocpr.com |

| C-H Stretch (CH₂) | ~2802 | researchgate.net |

| C=O Symmetric Stretch | ~1791-1793 | nih.gov |

| C=O Anti-symmetric Stretch | ~1715-1716 | nih.gov |

| C-N Stretch | ~1370 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound. acs.orgmarioschubert.ch

In ¹H NMR, the chemical environment of protons is analyzed. For this compound, the four protons of the two methylene (B1212753) (CH₂) groups are chemically equivalent due to the molecule's symmetry. They typically appear as a single, sharp singlet in the spectrum. The exact chemical shift depends on the solvent used. marioschubert.chresearchgate.net

In ¹³C NMR, two distinct signals are expected for this compound: one for the two equivalent carbonyl (C=O) carbons and another for the two equivalent methylene (CH₂) carbons. The carbonyl carbons are significantly deshielded and appear far downfield, while the methylene carbons appear further upfield. acs.orgmarioschubert.chresearchgate.net Complete assignments have been established through 2D NMR techniques, which are crucial for distinguishing this compound from its isomers, such as isoaspartate, when it forms as a post-translational modification in proteins. acs.orgmarioschubert.ch

¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom | Chemical Shift (ppm) in DMSO | Chemical Shift (ppm) in D₂O | Reference |

|---|---|---|---|---|

| ¹³C | C=O | 177.4 | 181.7 | acs.orgmarioschubert.ch |

| CH₂ | 28.9 | 31.1 | ||

| ¹H | CH₂ | 2.63 | 2.79 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₄H₅NO₂), the molecular weight is approximately 99.09 g/mol . nist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at m/z 99. The fragmentation pattern provides structural clues, with major fragments resulting from the breakdown of the ring. libretexts.orglibretexts.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a pre-selected ion and analyze its products. nih.govnih.gov This is particularly valuable for identifying this compound residues within larger molecules like peptides. nih.gov Two key fragmentation techniques, Electron-Activated Dissociation (EAD) and Collision-Induced Dissociation (CID), are especially relevant.

Electron-Activated Dissociation (EAD) is a modern MS/MS fragmentation technique that uses electrons to induce fragmentation of precursor ions. sciex.comresearchgate.net EAD has proven to be particularly powerful for differentiating isomers that are often indistinguishable by other methods, such as conventional collision-induced dissociation. sciex.comnih.govchemrxiv.org

A critical application is the differentiation of thio-succinimide hydrolysis products, the constitutional isomers thio-aspartyl and thio-isoaspartyl, which can form in antibody-drug conjugates. nih.govchemrxiv.org EAD generates unique fragment ions for each isomer that are not produced during CID. Specifically, studies have identified signature fragment ions such as c+57, z-57, and z-44 that allow for the unambiguous identification of these isomers without the need for synthetic reference materials. nih.govchemrxiv.orgnih.gov This capability is crucial for understanding the stability and pharmacology of complex biotherapeutics.

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common MS/MS fragmentation method. researchgate.netnih.gov In this process, precursor ions are accelerated and collided with a neutral gas (like helium, nitrogen, or argon), causing them to gain internal energy and fragment. researchgate.net The resulting fragment ions provide structural information. nih.govacs.org

While CID is a robust technique for general sequencing of peptides, it often fails to provide the specific fragment ions needed to differentiate between certain isomers, such as aspartic acid and its this compound-derived isomer, isoaspartic acid. sciex.comnih.gov When a peptide containing a this compound modification is analyzed by CID, it is often identified by a characteristic mass shift compared to the native peptide, but pinpointing the exact isomeric form can be challenging. nih.gov The fragmentation pathways in CID are often not sufficient to break the bonds that would distinguish between closely related isomers, a limitation that is overcome by the alternative fragmentation mechanisms of EAD. researchgate.netchemrxiv.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Advanced Analytical Techniques for this compound Quantification

The quantification of this compound, a key intermediate in the deamidation of asparagine and isomerization of aspartic acid, is crucial for understanding protein stability. nih.gov Its labile nature, especially under neutral or basic conditions, necessitates specialized analytical strategies. nih.gov

A foundational method for the detailed characterization of this compound involves peptide mapping conducted under low-pH conditions. researchgate.net The primary advantage of this approach is that the this compound ring is stable at a low pH. nih.gov This stability allows for its analysis using accurate mass measurements and tandem mass spectrometry (MS/MS) to confirm its identity and pinpoint its specific location within a peptide sequence. nih.govresearchgate.net

The process typically involves digesting the protein with an enzyme combination, such as low-pH-resistant Lys-C and modified trypsin, that is effective under acidic conditions. nih.gov This enzymatic digestion breaks the protein into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This low-pH peptide mapping can eliminate assay-induced artifacts and achieve efficient digestion comparable to traditional methods performed at alkaline pH. nih.gov The method has been qualified to demonstrate high accuracy, precision, and linearity for the site-specific quantification of this compound. nih.gov

Table 1: Summary of Low-pH Peptide Mapping for this compound Analysis

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Principle | Stabilizes this compound intermediate at low pH for accurate analysis. | This compound is stable at low pH, preventing hydrolysis during the assay. | researchgate.net, nih.gov |

| Enzymes | Low-pH-resistant Lys-C and modified trypsin. | Allows for efficient protein digestion under this compound-stabilizing conditions. | nih.gov |

| Detection | Accurate mass measurements and tandem mass spectrometry (MS/MS). | Confirms identity and localizes the specific modification site. | nih.gov |

| Validation | Method has been qualified for accuracy, precision, and linearity. | Provides a reliable and robust platform for quantification. | nih.gov |

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate and quantify protein variants, including those containing this compound, based on differences in their surface hydrophobicity. nih.govyoutube.com The analysis is performed under native (non-denaturing) conditions. youtube.com Proteins are applied to a weakly hydrophobic stationary phase in a high-salt buffer, which promotes the interaction between hydrophobic patches on the protein surface and the column matrix. nih.govyoutube.com Elution is achieved by decreasing the salt concentration of the mobile phase. youtube.com

This technique has proven effective for separating unmodified proteins from their deamidated products and this compound-containing intermediates. researchgate.net HIC-based methods are robust, accurate, and precise, demonstrating excellent linearity for quantification. nih.gov As a result, HIC is well-suited for use in release and stability studies of therapeutic proteins where this compound formation is a concern. nih.govresearchgate.net The method can effectively monitor various post-translational modifications, including the formation of cyclic imides like this compound. tandfonline.com

Table 2: Key Aspects of Hydrophobic Interaction Chromatography (HIC) for this compound Quantification

| Feature | Details | Significance | Source |

|---|---|---|---|

| Separation Principle | Separation based on relative surface hydrophobicity. | Allows resolution of unmodified protein, this compound, and other degradants. | researchgate.net, nih.gov |

| Mobile Phase | Inverse salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium phosphate). | Modulates the hydrophobic interactions for controlled elution. | nih.gov, youtube.com |

| Column Chemistry | Stationary phase with hydrophobic ligands (e.g., butyl). | Provides the matrix for differential binding of protein variants. | nih.gov |

| Method Suitability | Qualified as robust, accurate, precise, and linear. | Suitable for quality control, release, and stability testing. | nih.gov |

A novel method for the definitive identification and quantification of this compound in proteins utilizes stable isotope labeling with ¹⁸O water. nih.gov This technique leverages the hydrolysis of the this compound ring to provide a unique mass signature. The this compound-containing protein is hydrolyzed in water enriched with the heavy isotope of oxygen (H₂¹⁸O). nih.gov During this hydrolysis, one atom of ¹⁸O is incorporated into the carboxyl group of the newly formed aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. nih.gov

This incorporation results in peptides that are 2 Daltons (Da) heavier than their native counterparts. nih.gov The mass difference is readily detected and quantified by electrospray time-of-flight mass spectrometry. nih.gov The amount of ¹⁸O incorporated into the isoAsp- and Asp-containing peptides is directly proportional to the amount of this compound present in the original sample. nih.gov This method was successfully used to analyze a degraded monoclonal antibody, where it was determined that 21% of a specific aspartic acid residue existed as a this compound intermediate. nih.gov A key finding from this approach is that protein structure plays a significant role in the kinetics of this compound hydrolysis and the resulting ratio of isoAsp and Asp products. nih.gov

To overcome the inherent instability of this compound for analysis in intact proteins, a chemical derivatization method involving hydrazine (B178648) trapping has been developed. nih.govnih.gov This approach takes advantage of the high reactivity of the this compound ring. nih.gov

The labile this compound is first "trapped" by reacting it with hydrazine, which opens the ring to form a stable aspartyl hydrazide. nih.govnih.gov This reaction converts the unstable intermediate into a stable product that can be directly analyzed by mass spectrometry, showing a characteristic mass increase of 14 Da compared to the aspartic acid residue. nih.gov

A major advantage of the hydrazine trapping method is that the resulting stable hydrazide can be selectively derivatized with various tags to facilitate detection and separation. nih.gov For instance, the hydrazide can be reacted with a fluorescent tag such as rhodamine sulfonyl chloride, which absorbs strongly in the visible region (around 570 nm). nih.govnih.gov

This tagging strategy enables the analysis of the labeled protein using several orthogonal methods: nih.govnih.gov

HPLC-UV-Vis: The fluorescently tagged protein can be easily detected and quantified using High-Performance Liquid Chromatography with an ultraviolet-visible (UV-Vis) detector set to the absorbance maximum of the tag. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry can be used on the intact, derivatized protein to confirm the mass change and quantify the modification without the need for proteolytic digestion. nih.govnih.gov The analysis is typically performed at a low pH (around 3-4) to prevent any potential hydrolysis of remaining this compound. nih.gov

SDS-PAGE with Fluorescence Imaging: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) coupled with fluorescence imaging provides a high-throughput method for screening. nih.govnih.gov The fluorescently labeled proteins can be visualized directly in the gel, offering a sensitive detection method. nih.govnih.gov This approach has been shown to readily detect this compound levels as low as 0.41% without extensive optimization. nih.govnih.gov

Hydrazine Trapping and Chemical Derivatization for Intact Protein Analysis

Computational Approaches to Spectroscopic Data Analysis

Computational and statistical methods are increasingly applied to analyze complex spectroscopic data for the identification and quantification of post-translational modifications like this compound. researchgate.netsouthampton.ac.uk These approaches can extract subtle information from datasets that might be missed by manual inspection.

One such approach involves the use of 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish characteristic chemical shift correlations, or "fingerprints," for the this compound structure. researchgate.net Researchers have used 2D NMR to assign all ¹H and ¹³C chemical shifts for this compound, finding that the two downfield-shifted carbonyl chemical shifts are particularly characteristic. researchgate.net These unique NMR fingerprints can then be used to detect and quantify the this compound modification directly in intact proteins like filgrastim (B1168352) and the Fc part of immunoglobulin G1. researchgate.net

Furthermore, statistical modeling methods, such as partial least squares and least-squares support vector machines, are used to analyze spectroscopic data. southampton.ac.uk These methods can build predictive models that correlate spectroscopic measurements with specific chemical properties, such as the concentration of a modification. southampton.ac.uknih.gov For instance, statistical modeling has been used to establish a strong correlation between the accumulation of this compound, changes in charge variants detected by ion exchange chromatography, and a decrease in the biological potency of a monoclonal antibody. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile (B52724) |

| Ammonium sulfate |

| Aspartic acid |

| Filgrastim |

| Hydrazine |

| Immunoglobulin G1 |

| Isoaspartic acid |

| Lys-C |

| Phosphoric acid |

| Rhodamine sulfonyl chloride |

| Sodium phosphate (B84403) |

| This compound |

| Trypsin |

Quantum Chemical Calculations for IR, UV, and NMR Spectra

Quantum chemical calculations have become an indispensable tool for the interpretation and prediction of spectroscopic data. By modeling the behavior of molecules at the quantum level, it is possible to calculate various spectroscopic parameters with a high degree of accuracy, providing valuable insights that complement experimental findings.

Infrared (IR) Spectroscopy